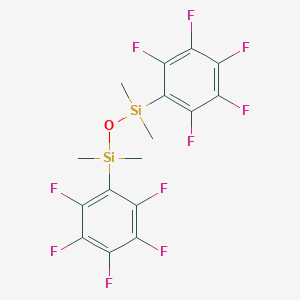
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE is a chemical compound with the formula C₁₆H₁₂F₁₀OSi₂ and a molecular weight of 466.4209 g/mol . It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two methyl groups and one pentafluorophenyl group
Vorbereitungsmethoden
The synthesis of 1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE can be achieved through the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran . This method involves the replacement of chlorine atoms with pentafluorophenyl groups under controlled conditions.
Analyse Chemischer Reaktionen
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:
Common reagents used in these reactions include metal hydrides, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted disiloxanes.
Wissenschaftliche Forschungsanwendungen
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE involves its ability to donate hydride ions in reduction reactions. This compound interacts with molecular targets such as aldehydes, ketones, and carboxamides, facilitating their reduction to corresponding alcohols, amines, and other reduced products . The pathways involved include hydrosilylation and dehydrogenative silylation.
Vergleich Mit ähnlichen Verbindungen
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE can be compared with other similar compounds such as:
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)-: This compound has methylphenyl groups instead of pentafluorophenyl groups, resulting in different chemical properties and reactivity.
1,1,3,3-Tetramethyldisiloxane: This compound lacks the pentafluorophenyl groups and is commonly used as a reducing agent in various organic reactions.
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: This compound contains cyanopropyl groups, which impart different reactivity and applications compared to pentafluorophenyl groups.
The uniqueness of this compound lies in its pentafluorophenyl groups, which enhance its stability and reactivity in specific chemical reactions.
Eigenschaften
CAS-Nummer |
19091-32-8 |
|---|---|
Molekularformel |
C16H12F10OSi2 |
Molekulargewicht |
466.42 g/mol |
IUPAC-Name |
[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C16H12F10OSi2/c1-28(2,15-11(23)7(19)5(17)8(20)12(15)24)27-29(3,4)16-13(25)9(21)6(18)10(22)14(16)26/h1-4H3 |
InChI-Schlüssel |
HSHJZLRELITFHY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Synonyme |
1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)propanedisiloxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















